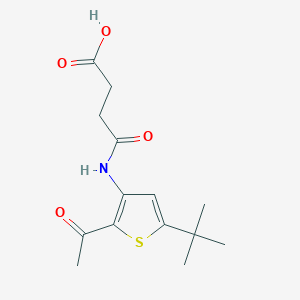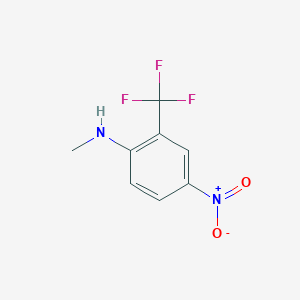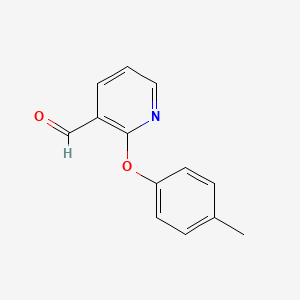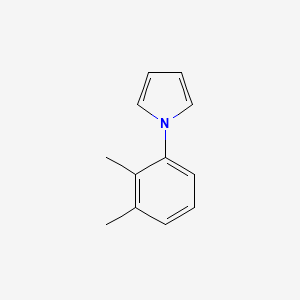
1-(2,3-dimethylphenyl)-1H-pyrrole
Vue d'ensemble
Description
1-(2,3-dimethylphenyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole class of organic compounds. It is commonly referred to as DMP or 2,3-dimethyl-1-phenylpyrrole. This chemical compound has gained significant attention in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Applications De Recherche Scientifique
Organometallic Complex Synthesis and Catalytic Applications
1-(2,3-dimethylphenyl)-1H-pyrrole has been studied in the context of organometallic chemistry. For instance, the reaction of a related compound, N-(2′,6′-dimethylphenyl)pyrrole-2-aldimine, with iridium compounds forms organometallic complexes. These complexes have potential applications in catalysis, particularly in the Oppenauer oxidation of alcohols. They demonstrate significant catalytic efficiency, which could be harnessed in various chemical processes (Paul, Richmond, & Bhattacharya, 2014).
Corrosion Inhibition Properties
Derivatives of this compound have been explored for their role in corrosion inhibition. For instance, a new pyrrole derivative has shown good inhibition efficiency on steel surfaces. The compound's effectiveness in blocking active sites on metal surfaces suggests its potential application in protecting materials from corrosion (Louroubi et al., 2019).
Antimicrobial Applications
Certain derivatives of this compound have been synthesized with the aim of developing new antimicrobial agents. For example, a study synthesized novel pyrrole chalcone derivatives and evaluated their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activity, which could be further developed into therapeutic tools (Hublikar et al., 2019).
Applications in Polymerization and Material Science
This compound is also relevant in the field of material science, particularly in the synthesis of polymers and related materials. For example, certain pyrrole derivatives are involved in the formation of yttrium complexes, which have applications in the polymerization of ε-caprolactone, a process relevant for the production of biodegradable plastics and other materials (Matsuo, Mashima, & Tani, 2001).
Explosives Detection
The derivatives of pyrrole, including those related to this compound, have found applications in explosives detection. Their chemical properties allow them to be used in sensing technologies for detecting nitroaromatic explosives, an important aspect of public safety and militaryoperations (Chen, Jin, Wang, & Lu, 2011).
Structural and Spectroscopic Characterization
This compound and its derivatives have been extensively studied for their structural and spectroscopic properties. Detailed molecular structure analysis through X-ray diffraction and various spectroscopic techniques like FT-IR and NMR have contributed significantly to understanding the molecular behavior and potential applications of these compounds in various scientific fields (Srikanth et al., 2020).
Photoreactivity and Photochemistry
The photoreactivity and photochemical properties of pyrrole derivatives have been explored, showing potential applications in photochemical synthesis and material science. Research on N-substituted derivatives of pyrrole, including this compound, has revealed interesting photochemical reactivities that could be exploited in various scientific and industrial applications (Ihlefeld & Margaretha, 1992).
Quantum Chemical Properties and Bioactivity Prediction
Quantum chemical calculations have been used to predict the bioactivity of pyrrole analogues, including derivatives of this compound. These studies aid in the design and synthesis of new compounds with potential pharmaceutical applications (Rawat & Singh, 2014).
Pyrolysis Studies
Studies on the pyrolysis of pyrrole derivatives have provided insights into the thermal decomposition processes and potential applications in synthetic chemistry. Such research is vital for understanding the stability and reactivity of these compounds under high-temperature conditions (Hill, Imam, Mcnab, & O'neill, 2009).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-6-5-7-12(11(10)2)13-8-3-4-9-13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVYXPHSOVAERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



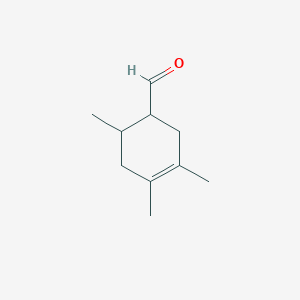

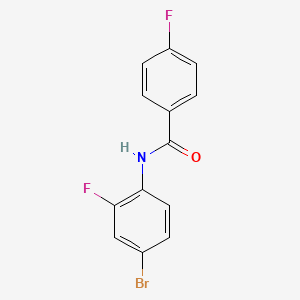

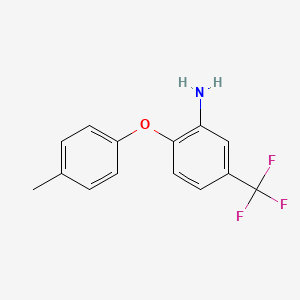
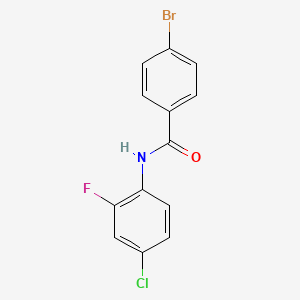
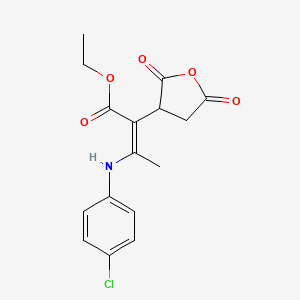

![[1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazol-5-yl]methanol](/img/structure/B1636424.png)
![4-Chloro-2-fluoro-5-[(4-fluorobenzyl)oxy]aniline](/img/structure/B1636432.png)
![1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde](/img/structure/B1636436.png)
